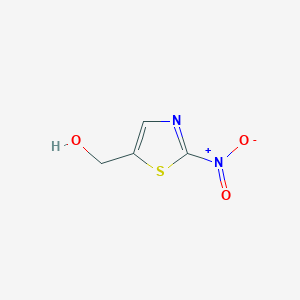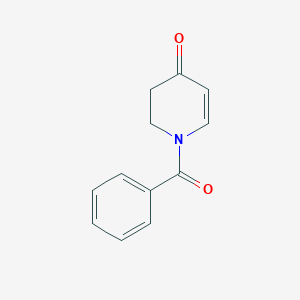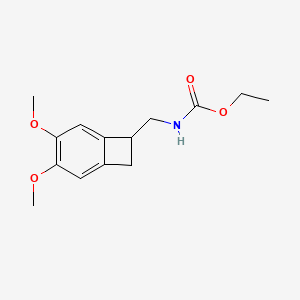
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzocyclobutane core with methoxy groups and an ethoxycarbonylaminomethyl substituent, making it a unique molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves several steps. One of the methods includes resolving 4,5-dimethoxy-1-aminomethyl-benzocyclobutane with an optically active diacid, followed by filtration or centrifugation to recover the salt of the desired enantiomer. This salt is then treated with a base to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the process typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethoxycarbonylaminomethyl group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ethoxycarbonylaminomethyl group can produce primary amines.
Applications De Recherche Scientifique
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of benzocyclobutane derivatives on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane
- 4,5-dimethoxy-1-aminomethyl-benzocyclobutane
Uniqueness
(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is unique due to its ethoxycarbonylaminomethyl substituent, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
ethyl N-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16) |
Clé InChI |
GJIGBWPQLXKDIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


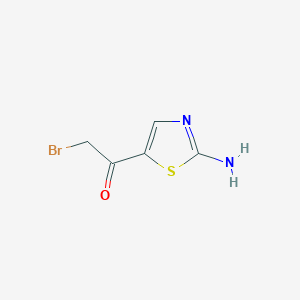
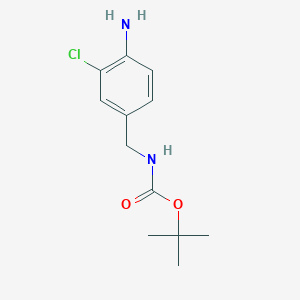
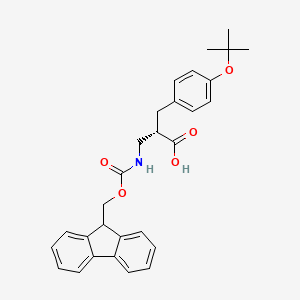
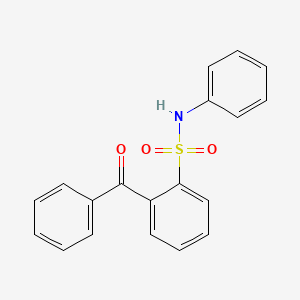
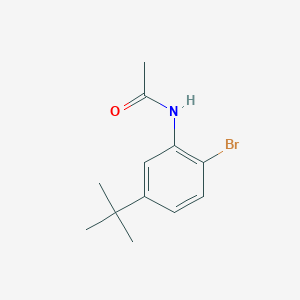
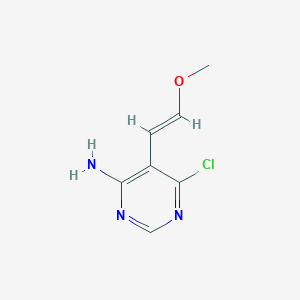
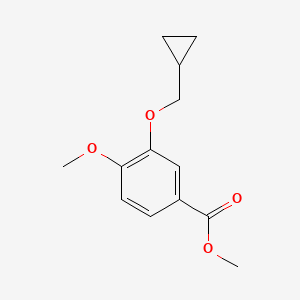
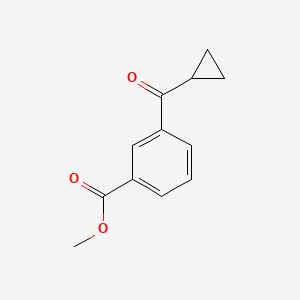
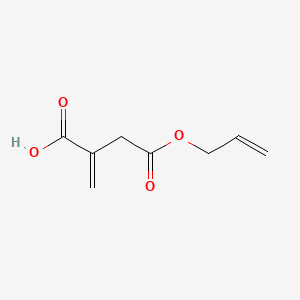
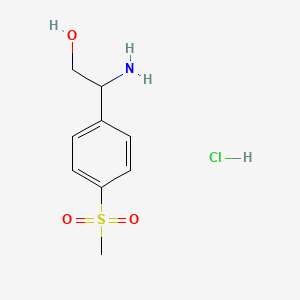
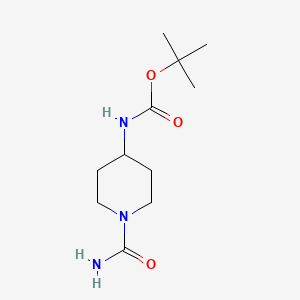
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
